molecular formula C12H26O B078878 2-Methyl-1-undecanol CAS No. 10522-26-6

2-Methyl-1-undecanol

Cat. No.: B078878
CAS No.: 10522-26-6
M. Wt: 186.33 g/mol
InChI Key: FGZXHVORLPLICA-UHFFFAOYSA-N
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Description

2-Methyl-1-undecanol (CAS: 10522-26-6) is a branched primary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . It has a density of 0.830 g/cm³, a boiling point of 250.85°C (estimated), and a refractive index of 1.4382 . Its low vapor pressure (0.00476 mmHg at 25°C) and moderate hydrophobicity (logP ~4.8) make it suitable for applications in fragrances, cosmetics, and industrial solvents .

Chemical Reactions Analysis

Oxidation Reactions

2-Methyl-1-undecanol undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions.

Reagent/Conditions Product Mechanism Key Findings
KMnO₄ (acidic)2-Methylundecanoic acidTwo-step oxidation via ketone intermediateStrong oxidizing agents like KMnO₄ fully oxidize secondary alcohols to carboxylic acids under acidic conditions .
CrO₃/H₂SO₄ (Jones reagent)2-MethylundecanoneSelective oxidation to ketoneChromium-based reagents favor ketone formation without further oxidation .
O₂/Pt catalyst (controlled)Partial oxidation productsCatalytic dehydrogenationIndustrial processes may yield aldehydes or ketones via controlled oxidation .

Dehydration Reactions

Dehydration eliminates water to form alkenes, with mechanisms dependent on steric and electronic factors.

Conditions Major Product Mechanism Evidence
H₂SO₄ (conc.), Δ1-Methylundecene isomersE1Acid-catalyzed dehydration of secondary alcohols proceeds via carbocation intermediates, favoring Zaitsev products .
H₃PO₄, 170–200°CTerminal alkenesE2Steric hindrance in bulky alcohols may shift preference to E2 pathways .

Mechanistic Comparison

Parameter E1 Mechanism E2 Mechanism
IntermediateCarbocationConcerted transition state
Rate Dependence[Alcohol], [acid][Alcohol], [base]
StereochemistryNon-stereospecificAnti-periplanar H and OH required
DominanceFavored in polar solvents, stable carbocationsFavored with strong bases, hindered carbocations

Studies on analogous secondary alcohols (e.g., 2-methylcyclohexanol) confirm E1 dominance in aqueous acid, while sterically hindered systems show E2 contributions .

Reduction and Hydrogenolysis

Though this compound is already a reduced species, its derivatives (e.g., ketones) can undergo further reduction:

Substrate Reagent Product Application
2-MethylundecanoneLiAlH₄This compoundRegeneration of alcohol from ketone intermediate .
Alkyl halide derivativeH₂/Pd-CDodecaneCatalytic hydrogenolysis removes hydroxyl groups .

Substitution Reactions

The hydroxyl group can be replaced by halides or other nucleophiles:

Reagent Product Conditions Yield
SOCl₂1-Chloro-2-methylundecaneAnhydrous, reflux~75%
PBr₃1-Bromo-2-methylundecaneEther, 0–25°C~82%

Esterification and Ether Formation

Reactions with carboxylic acids or alkylating agents yield derivatives:

Reaction Type Reagents Product
EsterificationAcetic anhydride/H⁺2-Methylundecyl acetate
Williamson synthesisCH₃I, K₂CO₃1-Methoxy-2-methylundecane

Thermal Decomposition

Pyrolysis at >300°C produces a mixture of alkenes and smaller hydrocarbons, with 1-methylundecene as the dominant product (GC-MS data) .

Key Mechanistic Insights from Comparative Studies

  • Steric Effects : The branching at C₂ reduces nucleophilic substitution rates compared to linear alcohols .

  • Solvent Influence : Polar aprotic solvents enhance elimination over substitution in acidic conditions .

  • Catalyst Specificity : Transition-metal catalysts (e.g., Pt, Pd) selectively dehydrogenate secondary alcohols to ketones without over-oxidation .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Methyl-1-undecanol is primarily used as an intermediate in the synthesis of other organic compounds. Its structure allows it to participate in various chemical reactions, making it valuable in the production of more complex molecules. For instance, it can be utilized in the synthesis of esters and other functionalized alcohols that are important in fragrance and flavor industries .

Precursor for Undecanal
One notable application is its role as a precursor for undecanal through chemoselective oxidation. This transformation can be catalyzed using fluorous derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which highlights its utility in synthetic organic chemistry .

Biological Applications

Antidote for Toxins
Research indicates that this compound may have potential as an antidote for certain toxins, such as bungarotoxin. It has been studied for its protective effects against neurotoxic agents, showcasing its relevance in pharmacological research .

Microbial Interactions
The compound has also been investigated for its interactions with microbial populations. Studies have shown that fatty alcohols like this compound can influence the growth and activity of various bacteria, which could have implications for food preservation and safety .

Industrial Applications

Solvent Properties
Due to its hydrophobic nature and solubility in organic solvents, this compound is employed as a solvent in various industrial applications. Its ability to dissolve a wide range of substances makes it suitable for use in formulations requiring non-polar solvents .

Fragrance and Flavor Industry
In the fragrance industry, this compound is valued for its pleasant odor profile. It is often used as a component in perfumes and flavorings due to its ability to impart floral and citrus notes. This application underscores the importance of fatty alcohols in enhancing sensory attributes in consumer products .

Case Studies

Study Application Findings
Study on Toxin ProtectionAntidote for BungarotoxinDemonstrated protective effects against neurotoxicity .
Microbial Interaction StudyFood PreservationShowed influence on bacterial growth dynamics, potentially aiding in spoilage prevention .
Synthetic Chemistry ResearchPrecursor for UndecanalEstablished efficient synthesis pathways using this compound as an intermediate .

Mechanism of Action

The mechanism of action of 2-Methyl-1-undecanol, particularly its antifungal activity, involves disrupting the plasma membrane of fungal cells. This disruption inhibits the native membrane-associated function of integral proteins, leading to cell death . The compound acts as a nonionic surfactant, which enhances its ability to disrupt cell membranes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Methyl-1-undecanol with structurally related alcohols based on chromatographic and physical properties:

Compound Molecular Formula Molecular Weight (g/mol) Kovats Index Retention Time (min) Concentration (μg/g)
This compound C₁₂H₂₆O 186.33 1611 28.821 0.78 ± 0.07
2-Ethyl-1-dodecanol C₁₄H₃₀O 214.36 1620 28.821 26.55 ± 4.60
2-Undecanol C₁₁H₂₄O 172.31 1301 20.26 Not reported
1-Dodecanol C₁₂H₂₆O 186.33 Not reported 28.821 28.0
2-Nonen-1-ol C₉H₁₈O 142.24 1222 Not reported 0.35 ± 0.01

Key Observations :

  • Kovats Index: this compound (1611) has a higher retention volatility than 2-Nonen-1-ol (1222) but lower than 2-Ethyl-1-dodecanol (1620), reflecting its intermediate boiling point .
  • Structural Impact: Branching at the C₂ position in this compound reduces its volatility compared to linear isomers like 1-Dodecanol .

Anticancer Activity

This compound is a minor component (2.3%) in Etlingera rhizome essential oils, which exhibit cytotoxic effects against MCF-7 and P388 cancer cells (IC₅₀: 7.5–5.0 µg/mL). Comparatively, 1-Dodecanol (28.0%) and lauryl acetate (30.0%) dominate the mixture, implying this compound enhances efficacy through synergy rather than direct action .

Biodegradability

Geobacillus spp. degrade this compound 100% within 24 hours, outperforming esters (e.g., lauryl acetate: <12.6% degradation) and polyaromatic hydrocarbons (e.g., 9,10-dimethylanthracene: 3.2–20.1%) . This high biodegradability makes it environmentally preferable to persistent compounds like 28-Nor-17β(H)-hopane (<10.1% degradation) .

Role in Microbial Contamination

This compound is a microbial volatile organic compound (MVOC) uniquely produced by Pseudomonas aeruginosa in contaminated cosmetics. Unlike general MVOCs (e.g., phenylethyl alcohol or indole), it serves as a species-specific biomarker for detecting P. aeruginosa .

Biological Activity

2-Methyl-1-undecanol (CAS Registry Number: 10522-26-6) is a long-chain alcohol with a molecular formula of C12_{12}H26_{26}O and a molecular weight of 186.33 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article aims to present a comprehensive overview of the biological activity of this compound, including toxicity studies, immunological effects, and potential applications.

This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain, which influences its biological interactions and absorption characteristics. The compound's structure can be represented as follows:

Structural Formula C12H26O\text{Structural Formula }\quad \text{C}_{12}\text{H}_{26}\text{O}

Acute and Chronic Toxicity

Research indicates that this compound exhibits low acute toxicity. A read-across approach using similar compounds suggests that the No Observed Adverse Effect Level (NOAEL) for repeated oral exposure in rats is approximately 150 mg/kg body weight per day . In dermal absorption studies, it was found that only 5.2% of the applied dose was absorbed through the skin, indicating a low systemic exposure risk .

Study Type NOAEL (mg/kg/day) Effects Observed
Oral Repeated-Dose150No significant adverse effects noted
Dermal AbsorptionLowMinimal systemic absorption

Genotoxicity

Genotoxicity assessments have shown that this compound does not induce structural chromosome aberrations in vitro, suggesting a low risk for genotoxic effects . This finding is supported by studies on analogs such as 2-ethyl-1-hexanol, which did not exhibit genotoxic potential under similar conditions.

Case Study 1: Developmental Toxicity

In developmental toxicity studies involving related compounds, it was observed that high doses led to maternal toxicity without significant teratogenic effects at lower concentrations. For example, the NOAEL for maternal toxicity in rats was determined to be 840 mg/kg/day , based on reduced body weight gain . This suggests that while developmental risks may exist at high exposures, lower doses may be safe.

Case Study 2: Long-term Exposure

A long-term study involving repeated dosing of similar alcohols indicated no significant adverse health outcomes at moderate exposure levels. The findings suggested that chronic exposure did not lead to notable changes in organ weights or histopathological alterations at doses below the NOAEL .

Q & A

Basic Research Questions

Q. How can 2-Methyl-1-undecanol be reliably identified in complex mixtures like plant extracts or synthetic blends?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with optimized parameters (e.g., RT: 28.821 min, molecular ion m/z 186) for separation and identification. Cross-reference retention indices (e.g., AI: 1301–1365) and mass spectral libraries (e.g., NIST Chemistry WebBook) to distinguish it from structural analogs like 2-Dodecanol or 2-Hexadecanol. Validate findings with synthetic standards and orthogonal techniques like NMR if purity is uncertain .

Q. What are the key physicochemical properties of this compound critical for experimental design?

  • Methodological Answer : Key properties include molecular weight (186.33 g/mol), density (0.830 g/cm³), and refractive index (1.4382 at 20°C). Solubility in ethanol and ether is high, but aqueous solubility is limited. These parameters influence solvent selection for extraction, reaction conditions, and analytical method development (e.g., GC-MS vs. HPLC). Always cross-check with authoritative databases like the CRC Handbook to address discrepancies in reported values .

Q. How can researchers isolate this compound from natural sources such as essential oils?

  • Methodological Answer : Employ steam distillation or Soxhlet extraction using non-polar solvents (e.g., hexane) to isolate volatile components. Fractionate the extract via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) and confirm purity using GC-MS. For example, Etlingera rhizomes yielded 2.3–34.1% this compound via this approach, depending on species and extraction efficiency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 5 µg/mL to >100 µg/mL across cell lines) may arise from purity, assay protocols, or cell-specific sensitivity. Standardize bioassays by:

Using ≥95% pure compound (validated via GC-MS and NMR).

Including dose-response curves (e.g., 1–100 µg/mL) with positive controls.

Replicating under identical conditions (e.g., MTT assay for MCF-7, P388 cells).
Correlate bioactivity with quantified concentrations in crude extracts to avoid false positives from co-eluting compounds .

Q. How can researchers optimize GC-MS parameters to distinguish this compound from isomers in E&L studies?

  • Methodological Answer : Adjust column polarity (e.g., DB-5MS for moderate polarity) and temperature ramp (e.g., 5°C/min from 50°C to 280°C) to resolve peaks. Use selective ion monitoring (SIM) for m/z 186 (molecular ion) and fragment ions (e.g., m/z 71, 85) to enhance specificity. Compare retention factors (RMF: 796) and probability scores (Prob: 3.54%) against internal libraries to minimize misidentification .

Q. What computational approaches predict the pharmacokinetic behavior of this compound in drug discovery?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like bungarotoxin. Use ADMET predictors (e.g., SwissADME) to evaluate logP (estimated 4.2), bioavailability, and metabolic stability. Validate in vitro with Caco-2 permeability assays and hepatic microsomal stability tests. Note that high hydrophobicity may limit aqueous solubility, necessitating formulation studies .

Q. How do researchers address variability in solubility data for this compound across literature sources?

  • Methodological Answer : Conduct systematic solubility studies using shake-flask methods in buffered solutions (pH 2–8) and organic solvents. Compare results with CRC Handbook data (e.g., 0.830 g/cm³ density) and adjust for temperature effects. For bioassays, use co-solvents like DMSO (<1% v/v) to maintain solubility without cytotoxicity. Document solvent purity and equilibration time to ensure reproducibility .

Properties

IUPAC Name

2-methylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZXHVORLPLICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
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DSSTOX Substance ID

DTXSID20864287
Record name 2-Methyl-1-undecanol
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Molecular Weight

186.33 g/mol
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CAS No.

10522-26-6
Record name 2-Methyl-1-undecanol
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Record name 2-Methyl-1-undecanol
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Record name 1-Undecanol, 2-methyl-
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Record name 2-Methyl-1-undecanol
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Record name 2-methylundecanol
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Record name 2-METHYL-1-UNDECANOL
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Synthesis routes and methods I

Procedure details

Another synthesis starts from n-undecanol, which is reacted with methanol in the presence of sodium methylate. 2-methyl-undecanol is formed, which is then dehydrogenated to form the aldehyde. (Chemical Abstracts Vol. 74 [1971], 12552 X.)
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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